(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylamino group, and an ethyl group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with ethyl isothiocyanate to yield the desired thiazolidinone compound. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with studies indicating promising results in vitro.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The thiazolidinone ring is believed to play a crucial role in its biological activity, potentially disrupting cellular processes and leading to cell death in pathogenic organisms.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(phenylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[(methylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[(ethylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the benzylamino group. This group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14N2OS2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-(benzyliminomethyl)-3-ethyl-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H14N2OS2/c1-2-15-12(16)11(18-13(15)17)9-14-8-10-6-4-3-5-7-10/h3-7,9,16H,2,8H2,1H3 |
InChI Key |
BMDCWPXGRMEVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NCC2=CC=CC=C2)O |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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